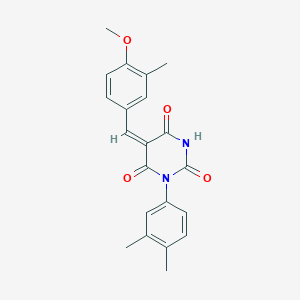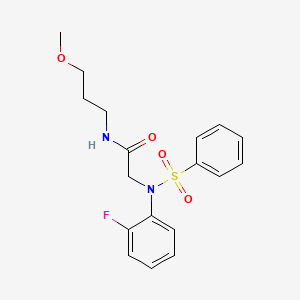![molecular formula C14H19NO2 B4998907 N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropanecarboxamide derivatives. It is commonly referred to as '4-EPN' and is known for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide has potential applications in scientific research, especially in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which is an important neurotransmitter receptor in the central nervous system. The compound has been used to study the role of glycine receptors in various physiological and pathological conditions, including pain, anxiety, and schizophrenia.
Mecanismo De Acción
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide acts as a competitive antagonist of the glycine receptor. It binds to the receptor at the strychnine-binding site, thereby blocking the action of glycine. This leads to a decrease in the excitability of neurons, which can have various physiological and pathological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific experimental conditions. However, some of the commonly reported effects include a decrease in the amplitude and frequency of synaptic currents, a decrease in the sensitivity of neurons to excitatory stimuli, and a decrease in the activity of inhibitory interneurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide in lab experiments is its specificity for the glycine receptor. This allows researchers to selectively study the role of glycine receptors in various physiological and pathological conditions. However, one of the limitations of using the compound is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for the use of N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide in scientific research. Some of these include:
1. Studying the role of glycine receptors in the regulation of pain and anxiety.
2. Developing new drugs that target the glycine receptor for the treatment of various neurological disorders.
3. Investigating the potential use of this compound as a tool for studying the structure and function of the glycine receptor.
4. Exploring the potential use of the compound in the development of new therapies for schizophrenia and other psychiatric disorders.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. It acts as a selective antagonist of the glycine receptor and has been used to study the role of glycine receptors in various physiological and pathological conditions. While the compound has several advantages for lab experiments, it also has some limitations, including potential toxicity. Nonetheless, there are several future directions for the use of this compound in scientific research, which can lead to new insights into the structure and function of the glycine receptor and the development of new therapies for neurological disorders.
Métodos De Síntesis
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide involves the reaction of 4-ethoxyphenethylamine with cyclopropanecarboxylic acid chloride in the presence of a base. The reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-13-8-6-11(7-9-13)10(2)15-14(16)12-4-5-12/h6-10,12H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOROGBIKSJXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)



![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)

![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)